![molecular formula C13H19N3O3S B6428469 N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide CAS No. 2034355-67-2](/img/structure/B6428469.png)

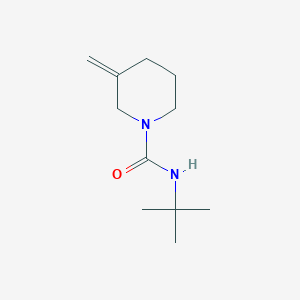

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{2-[4-(Furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide (N-FEPBS) is a novel, organic, sulfur-containing compound with potential applications in organic synthesis and medicinal chemistry. N-FEPBS is synthesized through a multi-step reaction starting from furan-3-yl-1H-pyrazol-1-yl ethyl sulfonate and ending with the desired sulfonamide. In the pharmaceutical industry, N-FEPBS is being studied for its potential use in the treatment of various diseases.

Applications De Recherche Scientifique

Pharmaceuticals

Furan is used to produce pharmaceuticals . For instance, a new chalcone series has been developed that may be useful in the treatment of lung cancer .

Resins

Furan is a key starting material for a variety of industries, including the production of resins .

Agrochemicals

Furan is also used in the production of agrochemicals .

Anticancer Applications

Pyrazoles, which are nitrogen-containing heterocycles, have been found to have anticancer properties . This suggests that “N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide” could potentially be used in anticancer research.

Anti-inflammatory Applications

Pyrazoles also have anti-inflammatory properties . This suggests another potential application for “N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide”.

Antimicrobial Applications

Pyrazoles have been found to have antimicrobial activities . This suggests that “N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide” could potentially be used in antimicrobial research.

Mécanisme D'action

Target of Action

Similar compounds, such as n-(furan-2-ylmethyl)-1h-indole-3-carboxamide derivatives, have been reported to target theepidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .

Mode of Action

If we consider its potential similarity to other furan-based compounds, it might interact with its target (potentially egfr) and inhibit its activity, leading to altered cellular processes .

Biochemical Pathways

If it indeed targets egfr as suggested by the activity of similar compounds , it could impact multiple downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and differentiation .

Result of Action

If it acts as an egfr inhibitor, it could potentially lead to decreased cell proliferation and survival, impacting the growth of cancer cells .

Propriétés

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-2-3-8-20(17,18)15-5-6-16-10-13(9-14-16)12-4-7-19-11-12/h4,7,9-11,15H,2-3,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRRVPMMODHENS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCCN1C=C(C=N1)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}butane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B6428386.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6428394.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6428401.png)

![(2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B6428404.png)

![{[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]carbamoyl}methyl acetate](/img/structure/B6428408.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B6428412.png)

![2-(3,4-dimethoxyphenyl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B6428430.png)

![3-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6428441.png)

![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6428461.png)

![2-(benzylsulfanyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B6428462.png)

![2-chloro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B6428467.png)

![3-chloro-4-fluoro-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6428472.png)

![N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide](/img/structure/B6428477.png)